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Bioequivalence Study Data Summary

The following table summarizes the key design and findings from a 2024 bioequivalence trial of generic

lenvatinib [1].

Trial Aspect Details

Study Type Randomized, open-label, single-dose, 2-period, 2-sequence crossover
study [1]

Participants 24 healthy Chinese subjects (fasting study); 27 (postprandial study) [1]

Interventions Single 4 mg dose of test product (generic lenvatinib) vs. reference
product (branded) [1]

Key Pharmacokinetic
(PK) Parameters

Area Under the Curve (AUC) and Maximum Concentration (Cmax) [1]

Fasting Condition
Results

The 90% confidence intervals for the ratio of geometric means of the

generic vs. reference PK parameters fell within the standard
bioequivalence range of 80%-125% [1].
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Trial Aspect Details

Postprandial Condition
Results

The 90% confidence intervals also fell within the 80%-125% range,
establishing bioequivalence [1].

Conclusion The generic and reference lenvatinib products are bioequivalent and
well-tolerated under both fasting and fed conditions [1].

Detailed Experimental Protocol

The bioequivalence trial followed a rigorous methodology standard for such studies [1] [2].

Study Design: The use of a randomized, crossover design is the gold standard for bioequivalence
trials. In this design, each subject receives both the test (generic) and reference (brand) product in

different periods, separated by a washout period (14 days in this study) to eliminate carryover
effects [1].

Bioequivalence Assessment: The primary goal was to compare the rate and extent of absorption of
the generic and reference products.

Blood samples were collected from subjects at various time points after drug administration to
measure the concentration of lenvatinib in the plasma over time.

Key PK parameters were calculated from this data: Cmax (peak concentration, indicating
absorption rate), AUC (total exposure, indicating extent of absorption), and Tmax (time to reach

Cmax) [1].
Statistical Analysis: Bioequivalence was determined if the 90% Confidence Intervals (CIs) for the

geometric mean ratios (Test/Reference) of both AUC and Cmax were entirely within the pre-defined
range of 80% to 125% [1] [2].

Safety Monitoring: Adverse Events (AEs) were monitored throughout the study to assess the
safety and tolerability of both the test and reference products. The study concluded that both were

well-tolerated [1].

The workflow below illustrates the standard design of a two-period crossover bioequivalence study [1] [2].
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Bioequivalence Conclusion

Click to download full resolution via product page

Additional Key Findings and Methodology

Food Effect: The study also evaluated the impact of food. A high-fat diet delayed the absorption of
lenvatinib (median Tmax increased from 2.3-2.5 hours to 5.3-6.1 hours) but did not affect the overall

bioequivalence conclusion [1].
Safety Profile: Adverse events (AEs) were reported in 34.78% of subjects under fasting conditions

and 48.15% under fed conditions. There was no significant difference in the rates of AEs between
the generic and reference products, indicating a comparable safety profile [1].

Regulatory and Patent Status

Despite the proven bioequivalence of generic formulations in clinical trials, there is currently no generic

version of Lenvima available in the United States [3]. This is due to patent protections.

Patent Protection: The brand-name drug Lenvima is protected by multiple patents issued by the

U.S. Patent and Trademark Office. These patents cover the drug's compound, manufacturing
process, specific formulations (like bitterness-masking techniques), and its use in combination with

other drugs like pembrolizumab [3].
Patent Expiry: The key patents are set to expire between 2025 and 2038. The earliest expiry for a

core patent is listed as October 24, 2025 [3]. This suggests that the earliest a generic could
potentially enter the US market is late 2025, barring any patent extensions.

The data confirms that a generic lenvatinib mesylate capsule has been developed and is bioequivalent to the

brand-name drug Lenvima. However, its commercial availability in specific markets like the US is pending

the resolution of patent exclusivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/39253868/
https://www.slideshare.net/slideshow/bioequivalence-protocol-39685812/39685812
https://www.drugs.com/availability/generic-lenvima.html
https://www.smolecule.com/products/b548156#generic-vs-brand-lenvatinib-mesylate-bioequivalence
https://www.smolecule.com/products/b548156#generic-vs-brand-lenvatinib-mesylate-bioequivalence
https://www.smolecule.com/products/b548156#generic-vs-brand-lenvatinib-mesylate-bioequivalence
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548156?utm_src=pdf-bulk
https://www.smolecule.com/products/s548156?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

